molecular formula C19H19NO3S B2929700 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-29-0

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No. B2929700
CAS RN: 899214-29-0
M. Wt: 341.43
InChI Key: KBCBRJGKLIBZCS-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride is characterized by a benzene ring attached to a sulfonyl group (SO2Cl). The sulfonyl group is a good leaving group, making benzenesulfonyl chloride highly reactive towards nucleophiles .


Chemical Reactions Analysis

Benzenesulfonyl chloride exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless liquid with a pungent odor . It has a melting point of 13-15 °C and a boiling point of 251-252 °C . It is soluble in alcohol and insoluble in cold water .

Scientific Research Applications

Anticancer Potential

Compounds with the 1,2,3,4-tetrahydroisoquinoline structure, similar to 3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one, have shown promising anticancer properties. A study by Redda et al. (2010) synthesized analogs maintaining the tetrahydroisoquinoline moiety and evaluated their in vitro anticancer activity on breast cancer cell lines. These compounds demonstrated potent cytotoxicity, indicating their potential as anticancer agents (Redda, Gangapuram, & Ardley, 2010).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of compounds related to this compound have been explored. Ruanwas et al. (2010) studied the NLO absorption of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds. Some samples showed potential for optical limiting applications, highlighting the versatility of benzenesulfonyl-substituted compounds in photonic technologies (Ruanwas et al., 2010).

Antiparasitic Activity

Derivatives of 1,2,3,4-tetrahydroquinoline, such as this compound, have been studied for their antiparasitic activity. Pagliero et al. (2010) synthesized new 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives and screened them for activity against Trypanosoma cruzi and Plasmodium falciparum. Some compounds demonstrated interesting activity with low cytotoxicity, suggesting potential as antiparasitic agents (Pagliero, Lusvarghi, Pierini, Brun, & Mazzieri, 2010).

Mechanism of Action

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . It should be handled with care, avoiding contact with skin, eyes, and clothing, and not be inhaled or ingested .

properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCBRJGKLIBZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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